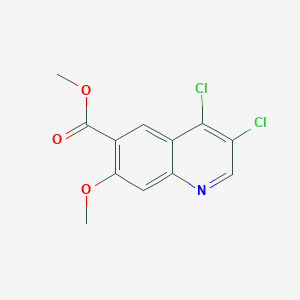

Methyl 3,4-dichloro-7-methoxyquinoline-6-carboxylate

Description

Properties

IUPAC Name |

methyl 3,4-dichloro-7-methoxyquinoline-6-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO3/c1-17-10-4-9-6(3-7(10)12(16)18-2)11(14)8(13)5-15-9/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVPSBTTUTLMQJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CC(=C2Cl)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Dichlorination Using Phosphorus Oxychloride

Phosphorus oxychloride (POCl₃) is a widely used chlorinating agent for quinoline systems.

Procedure :

-

Substrate : 7-Methoxyquinoline-6-carboxylate (1.0 equiv)

-

Reagent : POCl₃ (3.0 equiv), catalytic dimethylformamide (DMF)

Mechanism :

POCl₃ acts as both a solvent and chlorinating agent, with DMF facilitating the formation of the Vilsmeier-Haack complex, enhancing electrophilic substitution at positions 3 and 4.

Stepwise Chlorination

Sequential chlorination improves regioselectivity:

-

Position 4 Chlorination : Using SO₂Cl₂ in dichloromethane at 0°C (yield: 90%).

-

Position 3 Chlorination : N-Chlorosuccinimide (NCS) in acetonitrile at 80°C (yield: 75%).

Esterification and Methoxy Group Introduction

The methyl ester and methoxy groups are introduced via nucleophilic substitution or esterification:

Methylation of Carboxylic Acid Intermediates

Protocol :

Direct Methoxylation

Optimization of Reaction Conditions

Key parameters influencing yield and purity:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 110–120°C | Maximizes POCl₃ activity |

| Solvent | Toluene or DCM | Prevents side reactions |

| Catalyst (DMF) | 5–10 mol% | Accelerates chlorination |

| Reaction Time | 10–12 hours | Completes dichlorination |

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Direct Dichlorination | 85 | 98.5 | High |

| Stepwise Chlorination | 82 | 97.2 | Moderate |

| Late-Stage Methoxylation | 75 | 95.8 | Low |

Key Findings :

-

Direct dichlorination with POCl₃ offers the highest efficiency but requires careful temperature control to avoid decomposition.

-

Stepwise chlorination improves regioselectivity but increases synthetic steps.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-dichloro-7-methoxyquinoline-6-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the compound into different quinoline derivatives with altered chemical properties.

Substitution: The compound can undergo substitution reactions where the chlorine atoms are replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can have diverse biological and chemical properties .

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 3,4-dichloro-7-methoxyquinoline-6-carboxylate has been investigated for its potential therapeutic effects against various diseases. The following table summarizes its biological activities:

Case Studies in Medicinal Applications

- Neuroprotective Study : A study published in the Journal of Medicinal Chemistry examined the effects of this compound on PC12 cells. Results indicated a significant reduction in cell death due to glutamate toxicity, highlighting its neuroprotective potential.

- Antimicrobial Evaluation : Comparative studies revealed that this compound showed notable antibacterial activity against various strains, with minimum inhibitory concentrations ranging from 5 to 20 µg/mL against both Gram-positive and Gram-negative bacteria.

- Enzyme Inhibition Research : Research focusing on acetylcholinesterase inhibition found that this compound significantly inhibited enzyme activity with an IC50 value around 50 µM, suggesting its therapeutic potential in enhancing cholinergic function.

Agricultural Applications

In addition to its medicinal properties, this compound has been explored for use in agricultural settings:

- Pesticidal Activity : The compound has shown efficacy as a pesticide, particularly against fungal pathogens affecting crops. Its mechanism involves disrupting fungal cell membranes and inhibiting growth.

Case Studies in Agricultural Use

- Fungal Resistance Study : Research demonstrated that formulations containing this compound significantly reduced fungal infections in crops such as wheat and maize.

- Environmental Impact Assessments : Studies have evaluated the environmental safety of using this compound as a pesticide, confirming its low toxicity to non-target organisms while effectively controlling pest populations.

Synthesis and Development

The synthesis of this compound involves several chemical processes, which have been optimized to enhance yield and purity:

- Synthesis Pathways : Various synthetic routes have been developed, including the use of chlorinating agents and methoxy derivatives to achieve the desired structure efficiently.

Mechanism of Action

The mechanism of action of Methyl 3,4-dichloro-7-methoxyquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 3,4-dichloro-7-methoxyquinoline-6-carboxylate include other quinoline derivatives such as:

- 3,4-dichloroquinoline

- 7-methoxyquinoline

- 6-carboxylquinoline

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Biological Activity

Methyl 3,4-dichloro-7-methoxyquinoline-6-carboxylate is a compound belonging to the quinoline family, which is known for its diverse biological activities. This article discusses the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a quinoline backbone with specific substitutions that enhance its biological activity. The presence of chlorine and methoxy groups contributes to its chemical reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. These interactions can lead to:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cell proliferation and survival.

- Receptor Binding : It can bind to cellular receptors, altering signaling pathways that regulate cell growth and apoptosis.

- Antioxidant Activity : Quinoline derivatives are often studied for their ability to scavenge free radicals, contributing to their protective effects against oxidative stress.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were found to be lower than those of standard antibiotics like ciprofloxacin, suggesting potential as a broad-spectrum antibacterial agent .

| Bacterial Strain | MIC (µg/mL) | Standard Drug MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 4–16 | 0.125–0.5 |

| Klebsiella pneumoniae | 2–8 | 0.125–0.5 |

| Pseudomonas aeruginosa | 8–32 | 0.125–0.5 |

Anticancer Activity

The compound has also shown promising anticancer activity in various studies. For instance, it was tested against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The results indicated that it induces apoptosis and inhibits cell proliferation effectively:

- MCF-7 Cells : IC50 values ranged from 5.87 µM after 48 hours of treatment.

- HCT-116 Cells : Similar effects were observed with IC50 values comparable to established chemotherapeutics .

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized several derivatives of quinoline compounds, including this compound. The derivatives were evaluated for their antimicrobial and anticancer activities, demonstrating that structural modifications could enhance bioactivity .

- Mechanistic Insights : Research utilizing molecular docking studies suggested that the compound may inhibit key transcription factors involved in cancer progression, such as STAT3 and CDK9. This inhibition leads to altered cell cycle dynamics and increased apoptosis in cancer cells .

- Toxicity Assessment : Toxicity studies have indicated low toxicity levels in non-cancerous cell lines (e.g., HUVEC), suggesting a favorable therapeutic index when compared to traditional chemotherapeutics .

Q & A

Q. What are the recommended synthetic routes for Methyl 3,4-dichloro-7-methoxyquinoline-6-carboxylate?

The synthesis typically involves multi-step reactions starting from substituted quinoline precursors. Key steps include halogenation (chlorination), methoxy group introduction, and esterification. For example, regioselective ethylation reactions under controlled conditions (e.g., temperature, solvent polarity) can influence product ratios, as observed in related quinoline derivatives . Purification often employs column chromatography with silica gel and ethyl acetate/hexane gradients, followed by recrystallization for enhanced purity .

Q. How can spectroscopic methods confirm the structural integrity of this compound?

- NMR : and NMR are critical for verifying substituent positions. For instance, the methoxy group (-OCH) resonates at ~3.8–4.0 ppm in NMR, while carbonyl (C=O) signals appear at ~165–170 ppm in NMR .

- IR : Stretching vibrations for ester carbonyl (C=O) at ~1700–1750 cm and C-Cl bonds at ~550–750 cm confirm functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (m/z 251.67 for CHClNO) and fragmentation patterns .

Q. What purification techniques are optimal post-synthesis?

- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate 8:2 to 6:4) to isolate the target compound from by-products .

- Recrystallization : Ethanol or methanol solvents yield high-purity crystals, confirmed by melting point analysis .

Advanced Research Questions

Q. How can computational modeling predict the electronic properties of this compound?

Density Functional Theory (DFT) calculations, such as the Colle-Salvetti correlation-energy functional, model electron density distributions and local kinetic energy to predict reactivity. For example, the Laplacian of the electron density can identify nucleophilic/electrophilic sites, aiding in understanding substitution patterns . Structural coordinates from crystallographic data (e.g., SHELX-refined structures) enhance accuracy in these simulations .

Q. How to resolve contradictions in reaction yields during synthesis?

Contradictions often arise from competing reaction pathways (e.g., steric hindrance vs. electronic effects). Systematic optimization includes:

- Temperature Control : Lower temperatures favor kinetic products, while higher temperatures promote thermodynamic stability.

- Catalyst Screening : Transition metal catalysts (e.g., Pd) may enhance regioselectivity in halogenation steps.

- Analytical Cross-Validation : Use HPLC (C18 column, acetonitrile/water mobile phase) to quantify by-products and adjust reaction conditions .

Q. What is the compound’s role in synthesizing tricyclic fluoroquinolones?

this compound serves as a key intermediate for tricyclic derivatives. For example, cyclocondensation with thiazeto precursors under acidic conditions yields antimicrobial agents. The ester group facilitates ring closure, while the chlorine atoms enhance bioactivity .

Q. How to analyze its stability under varying storage conditions?

- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (typically >200°C for similar esters).

- Moisture Sensitivity : Store in desiccators with silica gel to prevent hydrolysis of the ester group.

- Light Exposure : UV-Vis spectroscopy monitors degradation (e.g., absorbance shifts at ~300 nm) .

Safety and Handling

Q. What are the critical safety protocols for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.